molecular formula C30H25NO7S B14958409 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

Cat. No.: B14958409
M. Wt: 543.6 g/mol
InChI Key: OXUCTGCTQCWWLJ-MHZLTWQESA-N
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Description

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromene core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The final product is obtained through a series of functional group transformations and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate is unique due to its specific functional groups and structural features, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H25NO7S

Molecular Weight

543.6 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C30H25NO7S/c1-19-8-12-23(13-9-19)39(34,35)31-27(16-20-6-4-3-5-7-20)30(33)37-22-11-15-25-24-14-10-21(36-2)17-26(24)29(32)38-28(25)18-22/h3-15,17-18,27,31H,16H2,1-2H3/t27-/m0/s1

InChI Key

OXUCTGCTQCWWLJ-MHZLTWQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(C=C(C=C5)OC)C(=O)O4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(C=C(C=C5)OC)C(=O)O4

Origin of Product

United States

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